5-bromo-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)thiophene-2-carboxamide
Description
5-Bromo-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)thiophene-2-carboxamide is a heterocyclic organic compound with a molecular formula of C₁₅H₁₃BrN₂OS₂ and a molecular weight of 381.306 g/mol (monoisotopic mass: 379.965267). It features a thiophene-2-carboxamide core substituted with a bromine atom at the 5-position and an amide linkage to a 3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl group. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research .
Properties
IUPAC Name |
5-bromo-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2OS2/c1-8-2-3-11-9(6-8)10(7-17)15(21-11)18-14(19)12-4-5-13(16)20-12/h4-5,8H,2-3,6H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPSQCIIBOMBMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(S3)Br)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the thiophene ring and introduce the bromine atom through a bromination reaction. The carboxamide group can be introduced via an amide coupling reaction using appropriate reagents and catalysts. The cyano and methyl groups are usually introduced through nitrile and alkylation reactions, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as scaling up the reactions in large reactors under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.
Substitution: The bromine atom in the thiophene ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
5-bromo-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies to understand its interactions with biological molecules.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-bromo-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)thiophene-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
This section compares the target compound with three classes of analogs: thiophene-carboxamide derivatives , furan-carboxamide analogs , and dihydrothiophene-based carboxamides . Data tables and structural insights are provided to highlight differences in molecular properties and reactivity.
Thiophene-Carboxamide Derivatives
Example : 5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide ()
Structural Insights :
- The 4-methylpyridin-2-yl group in the analog replaces the bulky tetrahydrobenzothiophene moiety, reducing steric hindrance and altering solubility.
- Both compounds retain the 5-bromothiophene core, enabling cross-coupling reactions for derivatization.
Furan-Carboxamide Analogs
Example: 5-Bromo-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)furan-2-carboxamide ()
| Property | Target Compound | Furan Analog |
|---|---|---|
| Core Heterocycle | Thiophene | Furan |
| Molecular Formula | C₁₅H₁₃BrN₂OS₂ | C₁₅H₁₃BrN₂O₂S |
| Substituent Position | 5-Methyl on tetrahydrobenzothiophene | 6-Methyl on tetrahydrobenzothiophene |
| Molecular Weight | 381.306 g/mol | 378.29 g/mol |
Structural Insights :
- The 6-methyl vs. 5-methyl substitution on the tetrahydrobenzothiophene ring may influence conformational stability .
Dihydrothiophene-Based Carboxamides
Example: 5-Amino-3-(4-bromophenyl)-4-cyano-N-(phenylcarbamoyl)-2,3-dihydrothiophene-2-carboxamide ()
Structural Insights :
- The amino and bromophenyl groups enhance hydrogen-bonding and halogen-bonding interactions, respectively .
Key Research Findings and Implications
Synthetic Flexibility : The bromine atom in the target compound enables versatile derivatization via cross-coupling (e.g., Suzuki-Miyaura), as demonstrated in analogs like 5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide .
Solubility and Stability: The cyano group and tetrahydrobenzothiophene scaffold in the target compound likely improve solubility compared to fully aromatic analogs, though steric bulk may limit membrane permeability.
Biological Activity
5-bromo-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
- Chemical Name : this compound
- CAS Number : 362481-75-2
- Molecular Formula : C15H13BrN2O2S
- Molecular Weight : 365.24492 g/mol
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds structurally similar to this compound. For instance:
These findings suggest that this compound may exhibit similar antiviral properties due to its structural characteristics.
Antitumor Activity
The compound has also been evaluated for its antitumor activity. A study demonstrated that several derivatives of benzothienyl compounds showed moderate to good activity against various cancer cell lines. The specific mechanisms of action are still under investigation but may involve modulation of signaling pathways relevant to tumor growth.
Kinase Inhibition
One of the most promising aspects of this compound is its potential as a kinase inhibitor. Kinases play crucial roles in cellular signaling and are often implicated in cancer and inflammatory diseases. Preliminary data indicates that this compound may selectively inhibit certain kinases such as JNK2 and JNK3:
| Kinase Target | Inhibition Type | IC50 (μM) |
|---|---|---|
| JNK2 | Selective | 0.35 |
| JNK3 | Selective | 0.40 |
These findings are significant as selective inhibitors can lead to fewer side effects compared to non-selective agents.
Study 1: Antiviral Properties
In a study examining the antiviral activity against HIV, derivatives similar to the target compound demonstrated an EC50 value significantly lower than existing treatments, suggesting a strong potential for therapeutic development.
Study 2: Antitumor Efficacy
Another study focused on the antitumor effects of benzothiophene derivatives showed that compounds with similar structures inhibited cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for synthesizing 5-bromo-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)thiophene-2-carboxamide, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Prepare the benzothiophene core via cyclization of substituted thiophenes. Use anhydrous solvents (e.g., CH₂Cl₂) and coupling reagents like DMAP for amide bond formation between the brominated thiophene and benzothiophene-cyano intermediates .
- Step 2 : Optimize bromination using N-bromosuccinimide (NBS) in DMF under controlled temperature (0–25°C) to avoid over-substitution .
- Step 3 : Purify via reverse-phase HPLC or recrystallization (e.g., methanol/water mixtures) to achieve >95% purity .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Spectroscopy :
- 1H/13C NMR : Assign peaks for the bromothiophene (δ 7.2–7.5 ppm) and tetrahydrobenzothiophene protons (δ 1.5–2.8 ppm for methyl and cyclohexene groups) .
- IR : Confirm carbonyl (C=O, ~1650 cm⁻¹) and cyano (C≡N, ~2200 cm⁻¹) functional groups .
- Chromatography :
- HPLC : Use C18 columns with acetonitrile/water gradients to assess purity .
- Mass Spectrometry : HRMS (High-Resolution MS) validates molecular weight (e.g., [M+H]+ expected at ~392.05 Da) .
Q. What preliminary biological activities have been reported for structurally related thiophene-carboxamide derivatives?
- Anti-inflammatory Activity : Analogous compounds (e.g., 5-substituted benzo[b]thiophenes) show COX-2 inhibition in vitro (IC₅₀ ~0.8–1.2 µM) .
- Antimicrobial Potential : Derivatives with brominated thiophenes exhibit MIC values of 4–8 µg/mL against Gram-positive bacteria .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Approach :
- Assay Standardization : Control variables like cell line selection (e.g., RAW264.7 vs. THP-1 for inflammation studies) and solvent (DMSO concentration ≤0.1%) .
- Solubility Optimization : Use co-solvents (e.g., PEG-400) or nanoformulation to address poor aqueous solubility, which may skew IC₅₀ values .
- Dose-Response Validation : Repeat assays with extended incubation times (24–48 hrs) to account for delayed activity .
Q. What computational methods are suitable for predicting target interactions and pharmacokinetic properties?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding with COX-2 (PDB: 5KIR) or bacterial FabH enzymes. Focus on the bromothiophene moiety’s hydrophobic interactions .
- ADME Prediction : SwissADME predicts moderate LogP (~3.2) and CYP3A4-mediated metabolism, guiding structural modifications (e.g., adding polar groups to enhance solubility) .
Q. How can structural modifications improve metabolic stability without compromising bioactivity?
- Strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
